molecular formula C18H15FN2O3S3 B2668687 (E)-4-(2-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide CAS No. 861427-77-2

(E)-4-(2-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2668687
CAS No.: 861427-77-2
M. Wt: 422.51
InChI Key: FNODMSVAXSSLAI-LFIBNONCSA-N
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Description

(E)-4-(2-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide is a complex organic compound that features a thiazolidinone core, a fluorobenzylidene moiety, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Thiazolidinone Core: This step involves the reaction of a suitable thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Fluorobenzylidene Moiety: The thiazolidinone intermediate is then reacted with 4-fluorobenzaldehyde in the presence of a base to form the fluorobenzylidene derivative.

    Attachment of the Benzenesulfonamide Group: The final step involves the reaction of the fluorobenzylidene-thiazolidinone intermediate with a benzenesulfonyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The fluorobenzylidene moiety can be reduced to the corresponding fluorobenzyl derivative.

    Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Fluorobenzyl derivatives.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

(E)-4-(2-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-4-(2-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-(2-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide
  • (E)-4-(2-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide

Uniqueness

(E)-4-(2-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide is unique due to the presence of the fluorobenzylidene moiety, which can impart distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

4-[2-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S3/c19-14-5-1-13(2-6-14)11-16-17(22)21(18(25)26-16)10-9-12-3-7-15(8-4-12)27(20,23)24/h1-8,11H,9-10H2,(H2,20,23,24)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNODMSVAXSSLAI-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCN2C(=O)/C(=C\C3=CC=C(C=C3)F)/SC2=S)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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